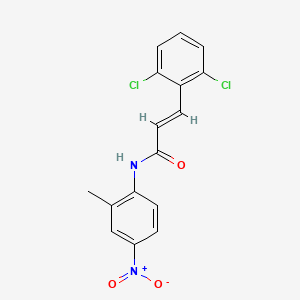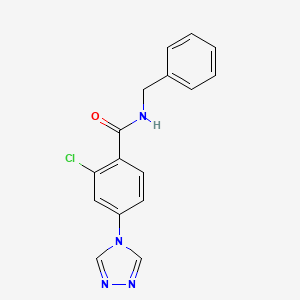
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. The compound is also used in turf management to control weeds in golf courses, parks, and other recreational areas.
Mécanisme D'action
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide works by inhibiting the growth of weeds. The compound is taken up by the roots of the plant and translocated to the growing points, where it interferes with cell division and elongation. This leads to stunted growth and eventually death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to affect the activity of several enzymes involved in plant growth and development. The compound also alters the levels of certain plant hormones, such as auxins and cytokinins, which play a crucial role in regulating plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. The compound is easy to synthesize and has a low toxicity profile, making it a safe and convenient choice for researchers. However, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not effective against all types of weeds and may require multiple applications to achieve complete control.
Orientations Futures
There are several areas of research that can be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. Some of these include:
1. Development of new formulations that can enhance the efficacy of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide against resistant weed species.
2. Study of the long-term effects of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on soil health and microbial communities.
3. Investigation of the impact of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide on non-target organisms such as insects and birds.
4. Identification of new molecular targets for 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide that can improve its herbicidal activity.
In conclusion, 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is a widely used herbicide that has been extensively studied for its herbicidal properties. The compound works by inhibiting the growth of weeds and has a low toxicity profile, making it a safe and convenient choice for use in crops and laboratory experiments. However, there are several areas of research that can be explored in the future to improve the efficacy and safety of 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Méthodes De Synthèse
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-methyl-4-nitrophenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to yield 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been extensively studied for its herbicidal properties. The compound has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is also known to have a low toxicity profile and is considered safe for use in crops.
Propriétés
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-9-11(20(22)23)5-7-15(10)19-16(21)8-6-12-13(17)3-2-4-14(12)18/h2-9H,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGQAWZTMKKRG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}ethyl acetate](/img/structure/B5458077.png)

![4-[(4-chlorobenzyl)oxy]-N-(2-fluorophenyl)-3-methoxybenzamide](/img/structure/B5458083.png)
![(1R,5R,11aS)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5458090.png)
![7-[3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458092.png)

![methyl 2-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5458103.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5458104.png)
![3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B5458115.png)
![2-[(5-methoxy-3-methyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5458125.png)
![8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5458132.png)
![7-acetyl-6-(2-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5458141.png)

![3-{[(2,6-dimethylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5458170.png)